molecular formula C23H15Br2NOS B3089750 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde CAS No. 1197992-32-7

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde

Cat. No. B3089750
M. Wt: 513.2 g/mol
InChI Key: SENRSDDWEOGCLQ-UHFFFAOYSA-N
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Description

“5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C23H15NOsbr2 . It has a molecular weight of 513.2443 . This compound is used in functional materials research .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a phenyl ring, which is further attached to a bis(4-bromophenyl)amino group . The bromine atoms in the bis(4-bromophenyl)amino group could potentially make the compound reactive.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. Its molecular weight is 513.2443 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Photophysical Properties and Material Chemistry

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde and its derivatives are explored in material chemistry, especially in the synthesis of organic light-emitting diodes (OLEDs) and other photophysical applications. For instance, the compound was used in the synthesis of novel fluorescent aryl-substituted thiophene derivatives, which are promising for functional organic light-emitting diode materials. The study of its UV-Vis absorption and photoluminescent spectra in different solvents contributes to understanding its properties as an OLED material (Xu & Yu, 2011).

Solar Cell Applications

Compounds like 5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde are used in the development of dye-sensitized solar cells (DSSCs). For instance, derivatives containing the triphenylamine moiety as an electron donor and cyanoacrylic acid moiety as an electron acceptor, connected by thiophene units, have been synthesized and tested in solar cell devices. The studies have shown varying efficiencies based on the number of electron acceptors in the compound, demonstrating its potential in photovoltaic performance (Lee et al., 2011).

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds. For instance, it has been involved in the preparation of different thiophene derivatives, which are key intermediates in synthesizing various materials and chemicals. These derivatives play a crucial role in the development of novel compounds with potential applications in different areas of chemistry (Hawkins et al., 1994).

Electroluminescence and Electronic Applications

The compound and its derivatives are significant in developing electroluminescent materials and electronic applications like field-effect transistors. Research has focused on synthesizing mixed phenylene-thiophene oligomers, exhibiting high carrier mobilities and showing potential as components in electronic devices (Mushrush et al., 2003).

Future Directions

The compound is used in functional materials research . Its future directions would likely involve further exploration of its properties and potential applications in this field.

properties

IUPAC Name

5-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Br2NOS/c24-17-3-9-20(10-4-17)26(21-11-5-18(25)6-12-21)19-7-1-16(2-8-19)23-14-13-22(15-27)28-23/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENRSDDWEOGCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JK Lee, SM Lee, SB Lee, KH Kim, SE Cho, S Jang… - Current Applied …, 2011 - Elsevier
We synthesized two organic dyes, (3-(5-(4-(bis(4-bromophenyl)amino)phenyl)thiophen-2-yl)-2-cyanoacrylic acid (TPA-T1) and 3,3′-(5,5′-(4,4′-(4-bromophenylazanediyl)bis(4,1-…
Number of citations: 20 www.sciencedirect.com
Y Hao, E Gabrielsson, PW Lohse, W Yang… - Advanced …, 2015 - Wiley Online Library
Investigation of charge transfer dynamics in dye‐sensitized solar cells is of fundamental interest and the control of these dynamics is a key factor for developing more efficient solar cell …
Number of citations: 10 onlinelibrary.wiley.com
YY Kwok, PY Ho, Y Wei, Z Zheng, SC Yiu… - Chemistry of …, 2022 - ACS Publications
Six donor–donor−π–acceptor (D–D−π–A) triphenylamine-based starburst organic dyes with different electron-donating moieties and thiophene-based π-linkers were synthesized and …
Number of citations: 8 pubs.acs.org
H Zhang, J Fan, Z Iqbal, DB Kuang, L Wang, D Cao… - Dyes and …, 2013 - Elsevier
Three novel sensitizers with dendritic triphenylamine moieties were synthesized and used for dye-sensitized solar cells (DSSCs). Their absorption spectra, electrochemical and …
Number of citations: 37 www.sciencedirect.com
S Wang, J Guo, L He, H Wang, J Zhao, C Lu - Synthetic metals, 2013 - Elsevier
Five triphenylamine dyes (WR1-5) featuring thiophene and benzene unit as the π-conjugated spacers or the substitutes attached to the triphenylamine core were synthesized for …
Number of citations: 36 www.sciencedirect.com
Q Chai, W Li, S Zhu, Q Zhang… - … Sustainable Chemistry & …, 2014 - ACS Publications
To optimize light harvesting capabilities, one or two indoline units are introduced as additional donors into the traditional D−π–A model and constructed D–D−π–A sensitizers, CQ2 and …
Number of citations: 27 pubs.acs.org
G Wang, W Ding, H Wang, X Zhou, G Yu, C Pan - Synthetic Metals, 2015 - Elsevier
Triphenylamine (TPA) and its derivatives are well-known pigments with excellent electron donating abilities and chemical, thermal and photochemical stabilities, and have been used in …
Number of citations: 4 www.sciencedirect.com
DP Hagberg, X Jiang, E Gabrielsson… - Journal of Materials …, 2009 - pubs.rsc.org
A series of organic chromophores have been synthesized in order to investigate the benefits of structural versus spectral properties as well as the absorption properties and solar cell …
Number of citations: 209 pubs.rsc.org

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